4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile
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Overview
Description
“4-(4,4-Dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile” is an organic compound . It is used as an intermediate in the synthesis of degradable and chemically recyclable polymers .
Synthesis Analysis
The compound can be synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). These monomers were synthesized in high yields (80–90%), which is an attractive feature .Chemical Reactions Analysis
The compound is involved in the synthesis of degradable and chemically recyclable polymers . DMDL and PhDL were copolymerized with various families of vinyl monomers, i.e., methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide, and various functional methacrylates and acrylate .Scientific Research Applications
Chemical Reactions and Mechanisms
1,3-Dipolar Cycloadditions and Ene Reactions
Research demonstrated that benzonitrile derivatives undergo 1,3-dipolar cycloadditions with 3-phenyl-2H-azirines, leading to the formation of diazabicyclohexenes and dihydropyrimidines, indicating potential routes for synthesizing heterocyclic compounds (Narasimhan et al., 1973). Similar ene reactions with azirines show the versatility of these reactions for synthesizing complex heterocycles.
Photoinduced Reactions
The photoinduced reactions of azirines with carboxylate esters produce 5-alkoxy-3-oxazolines, demonstrating a method for creating oxazoline rings, which are useful in various synthetic applications (Gilgen et al., 1975).
Spectroscopic and Structural Analysis
- Excited State Structures: Studies on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound with structural similarities, provided insights into its excited state structures through spectroscopic methods. This research is crucial for understanding dual fluorescence and charge-transfer processes in similar compounds (Köhn & Hättig, 2004).
Synthesis and Applications
Heterocyclic Synthesis
Research on the synthesis of aminopyrimidines from oxo-benzopyrans showcases a one-step procedure that indicates the potential for synthesizing pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals (Salfrán et al., 2004).
Anionic Synthesis of Functionalized Polymers
The novel synthesis of oxazolyl benzophenone derivatives highlights a method for creating aromatic carboxyl functionalized polymers, which are useful in materials science (Summers & Quirk, 1996).
Future Directions
Properties
IUPAC Name |
4-(4,4-dimethyl-5-oxo-2-phenylpyrazolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-19(2)13-21(16-6-4-3-5-7-16)22(18(19)24)17(23)15-10-8-14(12-20)9-11-15/h3-11H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETRYQGGLSJJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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